molecular formula C14H21N3O2S B6057975 2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B6057975
M. Wt: 295.40 g/mol
InChI Key: MAJXAUWVNLMRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and reducing inflammation. It may also work by disrupting the membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial and antifungal properties. In addition, it has been found to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments include its potential as an anticancer agent, its antimicrobial and antifungal properties, and its low toxicity. However, its limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for research on 2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide. One direction is to further investigate its potential as an anticancer agent and explore its mechanism of action. Another direction is to study its potential as an antimicrobial and antifungal agent. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported in the literature. The method involves the reaction of cyclohexyl isocyanate with 5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride. The reaction proceeds at room temperature and yields the desired product in good yield.

Scientific Research Applications

2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential applications in scientific research. It has been found to exhibit a variety of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. In addition, it has been shown to have potential as an anticancer agent.

properties

IUPAC Name

2-cyclohexyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h10-11H,1-9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJXAUWVNLMRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=NN=C(S2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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